Sodium heptadecafluorononanoate

描述

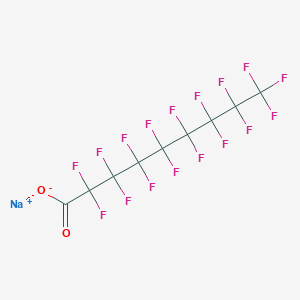

Sodium heptadecafluorononanoate is a chemical compound characterized by its chain of nine carbon atoms, with a sodium atom at one end and a fluorine atom at the otherThis compound is known for its water- and grease-repellent properties, making it useful in various industrial and consumer applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium heptadecafluorononanoate can be synthesized through the reaction of heptadecafluorononanoic acid with sodium hydroxide. The reaction typically involves dissolving heptadecafluorononanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where heptadecafluorononanoic acid and sodium hydroxide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .

化学反应分析

Types of Reactions: Sodium heptadecafluorononanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can involve the replacement of fluorine atoms with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, nucleophiles, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can dissolve the compound effectively .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the fluorine atoms .

科学研究应用

Sodium heptadecafluorononanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems, particularly in relation to its PFAS characteristics.

Medicine: Investigated for potential therapeutic applications and its impact on human health.

Industry: Utilized in the production of water- and grease-repellent coatings, as well as in the formulation of cosmetics and household products

作用机制

The mechanism by which sodium heptadecafluorononanoate exerts its effects is primarily related to its ability to interact with biological membranes and proteins. The compound’s fluorine atoms can form strong bonds with various molecular targets, leading to alterations in cellular processes and pathways. This interaction can result in changes to membrane permeability, protein function, and overall cellular homeostasis .

相似化合物的比较

- Ammonium heptadecafluorononanoate

- Perfluorononanoic acid

- Sodium perfluorononanoate

Comparison: Sodium heptadecafluorononanoate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its ammonium and acid counterparts. Additionally, its PFAS properties make it particularly effective in applications requiring water and grease repellency .

生物活性

Sodium heptadecafluorononanoate, a perfluoroalkyl substance (PFAS), has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound, including its toxicological profile, mechanisms of action, and implications for health and the environment.

This compound is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts significant stability and resistance to degradation. The strong carbon-fluorine bonds contribute to its persistence in the environment and bioaccumulation potential in living organisms.

1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Research indicates that this compound exhibits a considerable half-life in biological systems. For instance, studies on related compounds like perfluorononanoic acid (PFNA) show that elimination half-lives can vary significantly between genders in animal models, with male rats exhibiting a half-life of approximately 29.6 days compared to 2.3 days in females . This disparity suggests potential sex-specific metabolic pathways that may influence the biological activity of this compound.

2. Reproductive Toxicity

Numerous studies have highlighted the reproductive toxicity associated with PFAS compounds. In rodent models, exposure to PFNA has resulted in testicular lesions and decreased testis weight at doses as low as 2 mg/kg/day . Histopathological evaluations have shown germ cell degeneration and alterations in hormone receptor expression, indicating that this compound may disrupt endocrine function.

3. Endocrine Disruption

This compound has been implicated in endocrine disruption through its interaction with hormone receptors. In vitro studies demonstrate that PFNA can induce estrogenic responses in human embryonic kidney cells transfected with estrogen receptors . Furthermore, it affects gene expression related to steroidogenesis in both mice and zebrafish, leading to decreased production of steroid hormones .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to altered cellular signaling pathways and impaired physiological functions.

1. Protein Binding

Due to its structure, this compound can bind strongly to proteins within the body, affecting their normal function. The binding affinity varies based on the protein type and concentration of the compound, leading to diverse biological effects depending on the exposure scenario .

2. Bioaccumulation

This compound exhibits bioaccumulative properties, meaning it can accumulate in organisms over time faster than it can be excreted or metabolized. This characteristic raises concerns about long-term exposure risks and potential health impacts on wildlife and humans .

Case Studies

Case Study 1: Reproductive Effects in Rodents

A study conducted by the National Toxicology Program (NTP) demonstrated that exposure to PFNA at doses ≥2 mg/kg/day led to significant reproductive toxicity in prepubertal mice, including increased germ cell degeneration and testicular atrophy . These findings underscore the potential risks associated with this compound exposure during critical developmental periods.

Case Study 2: Endocrine Disruption in Zebrafish

Research involving zebrafish exposed to PFNA revealed changes in gonadal gene expression linked to steroid hormone synthesis. The compound was found to increase vitellogenin expression, a biomarker for estrogenic activity, indicating that this compound may disrupt reproductive development in aquatic organisms .

Summary Table of Biological Effects

属性

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGYIWSXCDCHRF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896632 | |

| Record name | Sodium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-39-8 | |

| Record name | Sodium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。